molecular formula C28H27N3O5 B2645079 N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide CAS No. 894562-55-1

N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide

Cat. No. B2645079
CAS RN: 894562-55-1
M. Wt: 485.54
InChI Key: NWWPGFWPUQHHBG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

  • Structural Aspects and Inclusion Compounds : A study focused on the structural aspects of amide-containing isoquinoline derivatives, examining how these compounds form gels or crystalline solids upon treatment with various mineral acids. The study also explored the fluorescence properties of these compounds, noting enhanced fluorescence emission in host-guest complexes with specific compounds compared to their parent compounds (Karmakar, Sarma, & Baruah, 2007).

Spatial Orientations and Interactions

  • Different Spatial Orientations : Research on the spatial orientations of amide derivatives upon coordination with anions highlighted the formation of channel-like structures through self-assembly, driven by weak interactions. This study underlines the importance of molecular geometry in the self-assembly and potential applications in material science (Kalita & Baruah, 2010).

Synthetic Routes and Biological Activity

  • Synthesis and Antimicrobial Activity : Another study described the synthesis and characterization of a series of acetamide derivatives, evaluating their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds exhibited promising activities, highlighting the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Design for Specific Functions

  • Potent Aldose Reductase Inhibitors : Focused on the design and synthesis of quinoxalinone-based aldose reductase inhibitors, a study produced compounds with potent inhibitory effects and antioxidant activity. This work suggests the possibility of creating multifunctional inhibitors to combat diabetic complications by incorporating phenolic structures for enhanced antioxidant properties (Qin et al., 2015).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-17-8-18(2)10-22(9-17)30-27(32)15-31-24-13-26-25(35-16-36-26)12-19(24)11-20(28(31)33)14-29-21-4-6-23(34-3)7-5-21/h4-13,29H,14-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWPGFWPUQHHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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